![molecular formula C22H19ClNO2P B15044511 N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide](/img/structure/B15044511.png)
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide
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Overview
Description
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is a complex organic compound with the molecular formula C22H19ClNO2P It is known for its unique structure, which includes a chlorinated vinyl group, a diphenylphosphoryl moiety, and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoyl chloride with diphenylphosphine oxide in the presence of a base to form an intermediate. This intermediate is then reacted with a chlorinated vinyl compound under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the phosphorus and vinyl groups.
Electrophilic Aromatic Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.
Scientific Research Applications
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide involves its interaction with molecular targets through its functional groups. The chlorinated vinyl group can participate in nucleophilic substitution reactions, while the diphenylphosphoryl moiety can engage in coordination with metal ions or other electrophilic species. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-1-(diphenylphosphoryl)-2-p-tolylsulfanyl-vinyl)-benzamide: Similar structure with a p-tolylsulfanyl group instead of a methyl group.
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-benzamide: Lacks the methyl group on the benzamide ring.
Uniqueness
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methyl group on the benzamide ring can influence its chemical behavior and interactions compared to similar compounds.
Biological Activity
N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H21ClNO2P, with a molecular weight of approximately 457.9 g/mol. The compound features a unique structure that includes:
- Chlorophenyl group
- Diphenylphosphoryl moiety
- Benzamide functional group
These structural components contribute to its reactivity and biological activity, making it a subject of interest in various scientific studies.
Synthesis
The synthesis of this compound typically involves several key reactions. Industrial methods may utilize continuous flow reactors to enhance yield and efficiency. The synthesis pathway can be summarized as follows:
- Formation of the diphenylphosphoryl group : This is achieved through reactions involving phosphorus oxychloride and diphenyl phosphine.
- Introduction of the chlorophenyl group : This step often involves electrophilic aromatic substitution.
- Final condensation with 4-methylbenzamide : This yields the target compound through amide formation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action likely involves:
- Binding to specific enzymes or receptors : This interaction modulates their activity, potentially leading to therapeutic effects.
- Influencing cellular signaling pathways : The compound may affect critical metabolic processes within cells.
Enzyme Inhibition Studies
Studies have shown that this compound can inhibit various enzymes involved in cellular signaling and metabolism. For instance:
- It has been reported to interact with kinases and proteases, which are crucial for signal transduction pathways.
- Preliminary data suggest potential anti-inflammatory and anticancer properties, making it a candidate for further therapeutic development.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and leukemia (HL60) cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models, indicating its potential use in treating inflammatory diseases.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Chlorophenyl, Diphenylphosphoryl | Potential enzyme inhibitor |
N-(4-Chlorophenyl)benzamide | Chlorophenyl | Simpler structure |
N-(2-Chloro-1-(diphenyl-phosphinoyl)-vinyl)-4-methyl-benzamide | Chlorophenyl, Diphenylphosphinoyl | Different substitution pattern |
Properties
Molecular Formula |
C22H19ClNO2P |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[(E)-2-chloro-1-diphenylphosphorylethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H19ClNO2P/c1-17-12-14-18(15-13-17)22(25)24-21(16-23)27(26,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25)/b21-16+ |
InChI Key |
WKDUXYWAOZKZJW-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\Cl)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CCl)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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